2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid
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Overview
Description
2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid is a heterocyclic compound containing a thiadiazole ring substituted with a bromine atom and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid typically involves the bromination of a thiadiazole precursor. One common method includes the reaction of 5-amino-1,2,4-thiadiazole with bromine in the presence of a suitable solvent to yield 5-bromo-1,2,4-thiadiazole. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states of the sulfur and nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the thiadiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
2-(5-Amino-1,2,4-thiadiazol-3-yl)acetic acid: Similar structure but with an amino group instead of a bromine atom.
2-(5-Chloro-1,2,4-thiadiazol-3-yl)acetic acid: Contains a chlorine atom instead of bromine.
2-(5-Methyl-1,2,4-thiadiazol-3-yl)acetic acid: Features a methyl group in place of the bromine atom.
Uniqueness
2-(5-Bromo-1,2,4-thiadiazol-3-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. This makes it particularly valuable in the synthesis of brominated derivatives with potential biological activity .
Properties
Molecular Formula |
C4H3BrN2O2S |
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Molecular Weight |
223.05 g/mol |
IUPAC Name |
2-(5-bromo-1,2,4-thiadiazol-3-yl)acetic acid |
InChI |
InChI=1S/C4H3BrN2O2S/c5-4-6-2(7-10-4)1-3(8)9/h1H2,(H,8,9) |
InChI Key |
HOKLHFYXFCUMKA-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NSC(=N1)Br)C(=O)O |
Origin of Product |
United States |
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